Cy3B carboxylic acid

Fluorescence Spectroscopy Bioimaging Single-Molecule Detection

Cy3B carboxylic acid is a rigidified cyanine dye with a fluorescence quantum yield of 0.92—23‑fold higher than standard Cy3 (0.04). Its edge‑fused polymethine backbone restricts conformational flexibility, maximizing per‑molecule photon output while retaining full Cy3 filter set compatibility. The terminal carboxyl group enables stable amide bond formation via EDC/NHS chemistry for labeling proteins, peptides, and oligonucleotides. Validated for smFRET (improved distance resolution), RCA signal amplification, and fluorescence polarization assays. Choose Cy3B when assay sensitivity cannot be compromised.

Molecular Formula C31H32N2O6S
Molecular Weight 560.7 g/mol
Cat. No. B13347445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3B carboxylic acid
Molecular FormulaC31H32N2O6S
Molecular Weight560.7 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)CC(=O)O)N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C
InChIInChI=1S/C31H32N2O6S/c1-30(2)21-13-17(14-27(34)35)5-7-23(21)32-11-9-25-19(28(30)32)16-20-26(39-25)10-12-33-24-8-6-18(40(36,37)38)15-22(24)31(3,4)29(20)33/h5-8,13,15-16,25-26H,9-12,14H2,1-4H3,(H-,34,35,36,37,38)
InChIKeyKBBYRHUMTYKEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3B Carboxylic Acid: Rigidified Cyanine Fluorophore for High-Quantum-Yield Bioconjugation


Cy3B carboxylic acid (CAS: 228272-69-3, C₃₁H₃₂N₂O₆S, MW: 560.7) is a rigidified trimethine cyanine dye engineered as an improved derivative of Cy3 [1]. Its bridged, edge-fused polymethine backbone restricts conformational flexibility, leading to significantly enhanced photophysical properties compared to conventional cyanine dyes [2]. The terminal carboxyl group enables covalent conjugation to primary amines via standard EDC/NHS chemistry, facilitating stable amide bond formation for protein, peptide, and oligonucleotide labeling . Characterized by an excitation maximum of ~558–566 nm and an emission maximum of ~572–578 nm, this orange-fluorescent dye exhibits a high extinction coefficient (~130,000–137,000 M⁻¹cm⁻¹) and a fluorescence quantum yield reported up to 0.92 in free form [3].

Why Cy3 or Cy5 Cannot Simply Replace Cy3B Carboxylic Acid in High-Sensitivity Assays


Standard Cy3 exhibits a fluorescence quantum yield of only 0.04 in non-viscous aqueous solutions, severely limiting detection sensitivity in low-abundance target assays [1]. Cy5, while brighter (quantum yield ~0.3), emits in the far-red (~667 nm), creating spectral incompatibility with standard Cy3 filter sets and green-excitation instrumentation [1]. Alternative orange-emitting dyes like Alexa Fluor 555 or 5-TAMRA either sacrifice brightness (Alexa 555 relative brightness 0.8 versus Cy3 baseline 1.0) or exhibit fundamentally different photostability profiles (5-TAMRA is more photostable but 34% dimmer) [2][3]. Cy3B carboxylic acid addresses these trade-offs by delivering a fluorescence quantum yield 15–23× higher than Cy3 while maintaining spectral compatibility with existing Cy3 optics and filter cubes [1]. Furthermore, its rigidified structure minimizes non-radiative decay pathways inherent to flexible cyanines, directly translating to higher per-molecule photon output in single-molecule and low-copy-number detection regimes [4].

Quantitative Differential Evidence: Cy3B Carboxylic Acid vs. Cy3, 5-TAMRA, and In-Class Alternatives


Fluorescence Quantum Yield: Cy3B Carboxylic Acid vs. Cy3 and Cy5

Cy3B carboxylic acid demonstrates a fluorescence quantum yield of up to 0.92 (92%) in free form, compared to 0.04 (4%) for standard Cy3 and 0.3 (30%) for Cy5 in non-viscous aqueous solutions [1]. This represents a 23-fold increase relative to Cy3 and a 3.1-fold increase relative to Cy5. Upon conjugation to biomolecules, Cy3B derivative quantum yields remain substantially elevated (ca. 57%) versus conjugated Cy3 which typically exhibits similar or further reduced efficiency [2]. The rigidified trimethine bridge of Cy3B restricts torsional relaxation pathways that otherwise dissipate excitation energy non-radiatively in flexible cyanines .

Fluorescence Spectroscopy Bioimaging Single-Molecule Detection Assay Development

In Vivo Photobleaching Lifetime: Cy3B Carboxylic Acid vs. Atto647 and Atto647N

In live bacterial cells, Cy3B-labeled DNA exhibited a photobleaching lifetime of 20 ± 9 seconds (median 17 s) under continuous illumination, compared to Atto647 (46 ± 13 s, median 44 s) and Atto647N (92 s) [1]. While Atto647N demonstrates superior absolute photostability, its far-red emission (~664 nm) precludes use in standard green-excitation systems. Among orange-emitting dyes suitable for Cy3-compatible filter sets, Cy3B's ~20 s in vivo photobleaching lifetime represents a practical benchmark for single-molecule tracking experiments requiring sustained signal duration before photodestruction. Brightness measurements under identical conditions yielded ~4000 photons per second for Cy3B-labeled DNA [1].

Single-Molecule FRET In Vivo Imaging Live-Cell Microscopy Photostability

Fluorescence Quantum Yield: Cy3B Carboxylic Acid Derivative vs. 5-TAMRA

The Cy3B derivative exhibits a fluorescence quantum yield of ca. 57% in phosphate-buffered saline (PBS) supplemented with 1 wt% bovine serum albumin (BSA), compared to 37-39% for 5-TAMRA under identical conditions [1]. Both dyes share comparable absorption maxima (550-569 nm) and emission maxima (580-582 nm), along with similar S₁ excited-state lifetimes (2.27-2.75 ns) and low triplet quantum yields (ca. 1%) [1]. However, the 18-20 absolute percentage-point advantage in quantum yield for Cy3B translates to proportionally higher fluorescence signal per labeled biomolecule, while 5-TAMRA offers superior photostability as a counterbalancing property [1].

Protein Labeling Bioimaging Fluorescence Quantum Yield Rhodamine Dyes

Fluorescence Lifetime Optimization for Polarization Assays: Cy3B Carboxylic Acid (NHS Ester) vs. Fluorescein

The Cy3B NHS ester derivative exhibits a fluorescence lifetime of 2.8 ns, which is optimized for fluorescence polarization (FP) applications by providing a larger polarization range than conventional fluors such as fluorescein . This lifetime falls within the optimal window for FP assays, where the molecular rotation correlation time of typical protein-ligand complexes (10-100 ns) can be effectively resolved against the free ligand's rapid tumbling [1]. In contrast, fluorescein's shorter lifetime (~4 ns in aqueous buffers but quenched significantly upon conjugation) yields compressed polarization windows that reduce assay sensitivity to binding events [1]. Cy3B's rigid structure minimizes lifetime heterogeneity across conjugation environments, ensuring reproducible polarization measurements [2].

Fluorescence Polarization Binding Assays High-Throughput Screening Fluorescence Lifetime

Signal Amplification Efficiency in Rolling Circle Amplification: Cy3B Carboxylic Acid vs. DY-555 and Other Cy3 Analogs

A comparative spectroscopic investigation of seven dyes spectrally resembling Cy3 (cyanines, rhodamines, and BODIPYs) evaluated their performance as fluorescent reporters for rolling circle amplification (RCA)-based signal enhancement [1]. Among the candidates tested in six sample formats (free dye, dye-dUTP, internally labeled ssDNA and dsDNA), CY3B and DY-555 were identified as the best candidates for the envisaged signal amplification strategy [1]. The study attributed Cy3B's superior performance to favorable dye charge characteristics and structural rigidity, which minimize non-specific interactions with nucleic acid substrates that would otherwise quench fluorescence or alter emission anisotropy [1][2].

Rolling Circle Amplification DNA Detection Signal Amplification Biodetection

High-Value Application Scenarios Where Cy3B Carboxylic Acid Provides Verifiable Performance Advantage


Single-Molecule FRET and smFRET-Based Conformational Dynamics Studies

The 23-fold quantum yield advantage of Cy3B over standard Cy3 (0.92 vs. 0.04) [1] enables higher photon counts per molecule in single-molecule FRET (smFRET) experiments, directly improving distance resolution and reducing measurement uncertainty in conformational dynamics studies. The ~20 s in vivo photobleaching lifetime [2] provides sufficient observation windows for tracking biomolecular transitions occurring on millisecond-to-second timescales. The rigid linker chemistry validated in oligonucleotide FRET systems minimizes dye-dye and dye-DNA interactions that otherwise compromise FRET efficiency calculations [3].

Fluorescence Polarization (FP) Assays for High-Throughput Screening

The 2.8 ns fluorescence lifetime of Cy3B conjugates is specifically optimized for fluorescence polarization assays, producing larger polarization ranges than conventional fluors like fluorescein. This expands the detectable binding signal window in protein-ligand interaction assays, reducing false-negative rates in primary screening campaigns. The pH insensitivity from pH 4 to 10 ensures consistent polarization readings across diverse buffer conditions typical of compound library screening.

Rolling Circle Amplification (RCA)-Based Signal Enhancement for Nucleic Acid Detection

Cy3B was identified alongside DY-555 as one of the two best-performing fluorophores for RCA signal amplification strategies among seven Cy3-spectrally-similar dyes [4]. Its favorable charge characteristics and rigid structure minimize non-specific interactions with DNA amplification products that would otherwise reduce net fluorescence output. The validated performance supports integration into isothermal amplification-based diagnostic platforms requiring maximal sensitivity for low-copy-number target detection .

Oligonucleotide Labeling for FRET Probes, Molecular Beacons, and Scorpion Primers

Cy3B phosphoramidite monomers enable solid-phase incorporation of Cy3B into oligonucleotides at internal positions and termini [3], expanding applications beyond post-synthetic conjugation. A dual Cy3B Molecular Beacon was experimentally validated as superior to the corresponding Cy3B/DABCYL Beacon configuration [3]. The rigid ethynyl linker attachment chemistry minimizes fluorescence quenching from dye-DNA stacking interactions, preserving the 0.92 quantum yield advantage in the final probe construct [3].

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